Polihexanide

Vue d'ensemble

Description

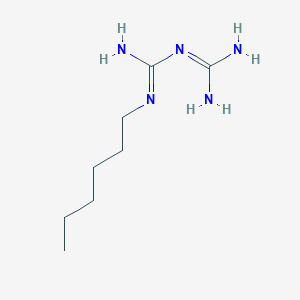

Polihexanide, also known as this compound, is a useful research compound. Its molecular formula is C8H19N5 and its molecular weight is 185.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Biguanides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Polihexanide, also known as polyhexamethylene biguanide (PHMB), is a polymeric biguanide compound widely recognized for its antimicrobial properties. It is utilized in various medical and industrial applications, including wound care, disinfection, and as a preservative in cosmetics. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, safety profile, and clinical applications.

Antimicrobial Efficacy

This compound exhibits broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis.

In Vitro Studies

- Efficacy Against Multidrug-Resistant Strains : A study demonstrated that a 0.1% this compound-betain solution effectively inhibited multidrug-resistant (MDR) strains of bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The Minimum Inhibitory Concentrations (MICs) ranged from 0.5 to 8 mg/L, indicating strong bactericidal activity at low concentrations .

- Biofilm Disruption : Research has shown that this compound can significantly reduce bacterial biofilms associated with chronic wounds. In an animal study, it eliminated 99.64% of bacteria from MRSA-infected wounds within six days .

- Comparison with Other Antiseptics : In comparative studies, this compound has been shown to be more effective than traditional antiseptics like triclosan against clinical isolates .

Safety Profile

This compound is generally considered safe for use in humans; however, some studies indicate potential toxicity at high concentrations.

Toxicological Studies

- Carcinogenicity Assessment : A two-year study in rats indicated that high doses (2000 ppm) of this compound led to decreased body weight gain and liver damage indicators such as elevated liver enzymes (AST and ALT). The No Observed Effect Level (NOEL) was established at 600 ppm .

- Dermal Exposure : In a dermal toxicity study involving mice, no significant adverse effects were observed at lower doses; however, higher doses showed signs of irritation .

- Clinical Tolerability : A clinical case series indicated that a 0.02% aqueous solution of this compound was well-tolerated by patients with corneal and conjunctival conditions .

Clinical Applications

This compound is widely used in wound care management, particularly for hard-to-heal wounds.

Case Studies and Clinical Trials

- Wound Care Efficacy : A UK-based case series involving the use of this compound and betaine solutions reported that over half of the chronic wounds treated showed significant healing improvements within one month. Notable reductions in malodour and exudate were observed .

- Treatment of MRSA Infections : Although a randomized controlled trial suggested that single courses of this compound may not completely eradicate MRSA infections, its use in combination therapies has shown promise in promoting wound healing and reducing infection rates .

Summary of Findings

The biological activity of this compound underscores its significance as an antimicrobial agent with diverse applications in healthcare:

| Property | Details |

|---|---|

| Antimicrobial Spectrum | Effective against bacteria (including MDR), fungi, and viruses |

| Mechanism of Action | Disruption of microbial cell membranes |

| Safety Profile | Generally safe; potential toxicity at high concentrations |

| Clinical Applications | Wound care, disinfectants for medical equipment, and cosmetics |

| Case Study Highlights | Significant healing improvements in chronic wounds; effective against MRSA |

Propriétés

IUPAC Name |

1-(diaminomethylidene)-2-hexylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N5/c1-2-3-4-5-6-12-8(11)13-7(9)10/h2-6H2,1H3,(H6,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZJLPXFVQHDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873856 | |

| Record name | N-Hexylimidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28757-47-3, 24717-31-5, 133029-32-0 | |

| Record name | Polihexanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Hexylimidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polihexanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.